molecular formula C23H26N2 B3839586 4-(1-adamantyl)benzaldehyde phenylhydrazone

4-(1-adamantyl)benzaldehyde phenylhydrazone

Cat. No. B3839586
M. Wt: 330.5 g/mol
InChI Key: LCDHYHOAMBPKMN-LFVJCYFKSA-N
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Description

“4-(1-adamantyl)benzaldehyde phenylhydrazone” is a compound that contains an adamantyl group, a benzaldehyde group, and a phenylhydrazone group . Adamantyl is a bulky, diamond-like structure that is often used in chemistry to modify the properties of other compounds . Benzaldehyde is a simple aromatic aldehyde with a distinctive almond-like odor . Phenylhydrazones are compounds that are often used in the analysis of carbonyl-containing compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of 4-(1-adamantyl)benzaldehyde with phenylhydrazine . This is similar to the formation of phenylhydrazone from benzaldehydes, which occurs in two steps: the formation of an aminomethanol intermediate and the dehydration of the aminomethanol .


Molecular Structure Analysis

The molecular structure of this compound would be expected to contain the rigid, three-dimensional structure of the adamantyl group attached to a benzene ring via a formyl group (C=O), which is then connected to a phenylhydrazone group .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s used as a reagent in a chemical reaction, its mechanism of action would depend on the specific reaction conditions and the other reactants present .

Safety and Hazards

While specific safety and hazard data for “4-(1-adamantyl)benzaldehyde phenylhydrazone” is not available, it’s important to handle all chemical compounds with care. Benzaldehyde phenylhydrazone, a related compound, is known to be harmful if swallowed and causes serious eye irritation .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. Given the unique properties of the adamantyl group, it could be of interest in the development of new materials or pharmaceuticals .

properties

IUPAC Name

N-[(E)-[4-(1-adamantyl)phenyl]methylideneamino]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2/c1-2-4-22(5-3-1)25-24-16-17-6-8-21(9-7-17)23-13-18-10-19(14-23)12-20(11-18)15-23/h1-9,16,18-20,25H,10-15H2/b24-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCDHYHOAMBPKMN-LFVJCYFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)C=NNC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)/C=N/NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-[4-(1-adamantyl)phenyl]methylideneamino]aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(1-adamantyl)benzaldehyde phenylhydrazone
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